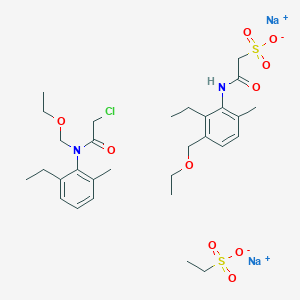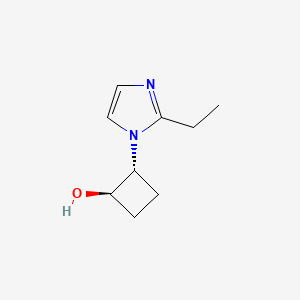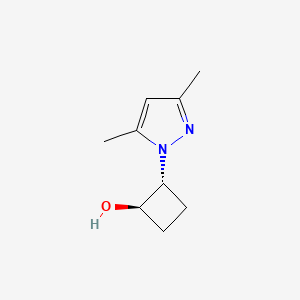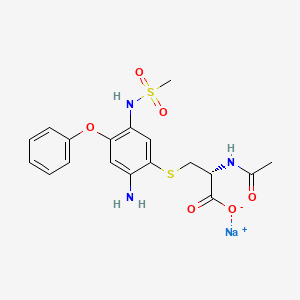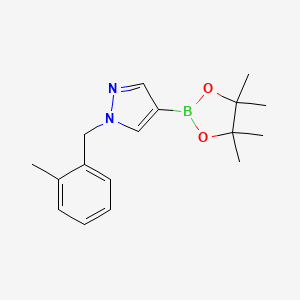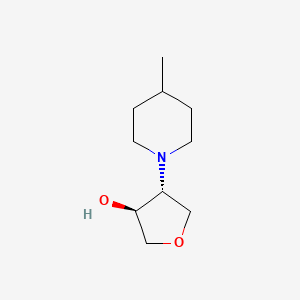
(3S,4R)-4-(4-methylpiperidin-1-yl)oxolan-3-ol
Descripción general
Descripción
(3S,4R)-4-(4-methylpiperidin-1-yl)oxolan-3-ol, also known as (3S,4R)-4-methylpiperidine-1-yl oxolan-3-ol, is a cyclic ether compound with a molecular formula of C7H14NO. It is a white crystalline solid with a melting point of 61-63°C and a boiling point of 171-173°C. It is a widely used compound in the pharmaceutical and chemical industries due to its unique properties.
Aplicaciones Científicas De Investigación
Cyclization of Epoxy Alcohols
Research by Murai, Ono, and Masamune (1976) explored the intramolecular cyclization of epoxy alcohols, including 1-(βγ-Epoxypropyl)cyclohexan-1-ol and its analogues, leading to the formation of oxetans and oxolan dimers. This study provides insight into the potential application of (3S,4R)-4-(4-methylpiperidin-1-yl)oxolan-3-ol in organic synthesis and cyclization reactions (Murai, Ono, & Masamune, 1976).
Vibrational Circular Dichroism Spectroscopy
Urbanová et al. (2002) utilized vibrational circular dichroism (VCD) spectroscopy to study the solution structures of (3S,4R)-4-(4-fluorophenyl)-3-hydroxylmethyl-1-methylpiperidine. This compound is an intermediate in the synthesis of pharmaceuticals such as paroxetine and femoxetine. The research highlights the application of (3S,4R)-4-(4-methylpiperidin-1-yl)oxolan-3-ol in the structural analysis of chiral pharmaceuticals (Urbanová et al., 2002).
Synthesis of Novel Compounds
Czeskis (1998) reported the synthesis of a 5HT1A antagonist using (S)-1-(1H-indol-4-yloxy)-3-[4-(3-methoxyphenyl)-4-hydroxypiperidin-1-yl]-propan-2-ol (LY333068), demonstrating the application of (3S,4R)-4-(4-methylpiperidin-1-yl)oxolan-3-ol in the creation of novel therapeutic compounds (Czeskis, 1998).
Chiral Ligands in Catalytic Reactions
Alvarez-Ibarra, Luján, and Quiroga-Feijóo (2010) synthesized enantiopure compounds based on l-pipecolinic acid, which relates to the structural family of (3S,4R)-4-(4-methylpiperidin-1-yl)oxolan-3-ol. These compounds were used as chiral ligands in the catalytic addition of diethylzinc to benzaldehyde, indicating potential applications in asymmetric catalysis (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).
Antibacterial Properties
Aziz‐ur‐Rehman et al. (2017) synthesized and analyzed 1,3,4-oxadiazole derivatives of 4-methylpiperidine, demonstrating the antibacterial properties of these compounds. This suggests potential applications of (3S,4R)-4-(4-methylpiperidin-1-yl)oxolan-3-ol derivatives in the field of antibacterial research (Aziz‐ur‐Rehman et al., 2017).
Orexin-1 Receptor Mechanisms
Piccoli et al. (2012) researched the role of orexin-1 receptor mechanisms on compulsive food consumption, using compounds related to the 4-methylpiperidine structure. This research could indicate potential applications of (3S,4R)-4-(4-methylpiperidin-1-yl)oxolan-3-ol in neuropsychopharmacology (Piccoli et al., 2012).
Propiedades
IUPAC Name |
(3S,4R)-4-(4-methylpiperidin-1-yl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-2-4-11(5-3-8)9-6-13-7-10(9)12/h8-10,12H,2-7H2,1H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCKEXCZNAREFD-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2COCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)[C@@H]2COC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(4-methylpiperidin-1-yl)oxolan-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485368.png)

![2-[5-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid](/img/structure/B1485372.png)
![1-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485374.png)


![4-[1-(3-methylbutyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1485381.png)
![4-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}piperidine](/img/structure/B1485382.png)
![(2E)-3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485383.png)
